molecular formula C16H10N4O6S B2356283 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 922122-44-9

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2356283
CAS No.: 922122-44-9
M. Wt: 386.34
InChI Key: AMDJKHCHSAMIOY-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of a benzene ring fused to a furan ring . This unique structural feature contributes to the wide array of biological activities exhibited by benzofuran derivatives .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions due to their versatile structure. For example, benzofuran substituted chalcone compounds have been synthesized and characterized for anticancer drug research .

Scientific Research Applications

Antidiabetic Properties

N-substituted derivatives of 1,3,4-oxadiazole, a class to which the compound belongs, have been synthesized and evaluated for their in vitro antidiabetic activity. These compounds demonstrated potential antidiabetic effects through the α-amylase inhibition assay (J. Lalpara et al., 2021).

Optical Properties

1,3,4-oxadiazole derivatives, similar to the compound of interest, have been studied for their UV-vis absorption and fluorescence spectral characteristics. These studies revealed that the absorption maxima of these compounds vary with substituents, indicating potential applications in material science (Zhen-Ju Jiang et al., 2012).

Anticancer Activity

Compounds containing the 1,3,4-oxadiazole moiety, like the one , have been synthesized and tested for anticancer activity against various cancer cell lines. Several of these compounds showed promising results, indicating the potential of this class of compounds in cancer research (B. Ravinaik et al., 2021).

Energetic Material Research

The combination of nitroaminofurazan and 1,3,4-oxadiazole rings, which are structurally related to the compound , has been explored for creating materials with good thermal stability and detonation performance, suggesting applications in energetic materials (Yongxing Tang et al., 2015).

Dual Inhibitors for Tuberculosis and Inflammation

A study synthesized derivatives with a 1,3,4-oxadiazole moiety to develop dual inhibitors for multidrug-resistant tuberculosis and inflammation. These compounds demonstrated significant anti-tuberculosis activity and anti-inflammatory effects (V. Turukarabettu et al., 2019).

Antileishmanial Activity

Compounds containing the 1,3,4-thiadiazole moiety, structurally similar to the compound , were synthesized and showed promising antileishmanial activity against Leishmania major, suggesting potential applications in treating leishmaniasis (A. Tahghighi et al., 2013).

Antimicrobial Activity

Hydrazide and oxadiazole derivatives, similar to the compound of interest, were synthesized and showed potent antimicrobial activity against various bacterial strains, indicating their potential in developing new antimicrobial agents (B. Kaya et al., 2017).

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on their structure and the specific biological activity being exhibited. For example, some benzofuran derivatives have shown anti-hepatitis C virus activity .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely depending on their specific structure. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Given their diverse pharmacological activities, benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential lead compounds for drug development . Future research may focus on developing novel benzofuran derivatives with enhanced efficacy and improved bioavailability .

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O6S/c1-24-9-4-2-3-8-7-10(25-13(8)9)15-18-19-16(26-15)17-14(21)11-5-6-12(27-11)20(22)23/h2-7H,1H3,(H,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDJKHCHSAMIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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